molecular formula C18H19N9O B2413335 6-(1H-pyrazol-1-yl)-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2097933-44-1

6-(1H-pyrazol-1-yl)-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one

Katalognummer: B2413335
CAS-Nummer: 2097933-44-1
Molekulargewicht: 377.412
InChI-Schlüssel: UHBNORRHLCWSHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

6-(1H-pyrazol-1-yl)-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C18H19N9O and its molecular weight is 377.412. The purity is usually 95%.
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Eigenschaften

IUPAC Name

6-pyrazol-1-yl-2-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N9O/c28-18-5-4-17(25-9-1-8-20-25)23-26(18)12-14-6-10-24(11-7-14)16-3-2-15-21-19-13-27(15)22-16/h1-5,8-9,13-14H,6-7,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBNORRHLCWSHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C4=NN5C=NN=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 6-(1H-pyrazol-1-yl)-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Structural Overview

This compound features multiple pharmacophoric elements, including a pyrazole ring, a triazolo-pyridazine moiety, and a piperidine structure. These components are known to contribute to various biological activities, including anti-cancer and anti-inflammatory properties.

Anticancer Properties

Research has demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anti-cancer activity. For instance, compounds with similar structures have shown potent inhibition against cyclin-dependent kinases (CDK) such as CDK2 and CDK9. One study reported IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9 in related compounds, indicating strong potential for therapeutic applications in cancer treatment .

Table 1: Anticancer Activity of Related Compounds

Compound NameTargetIC50 (µM)Selectivity
Compound ACDK20.36High
Compound BCDK91.8Moderate

Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)

The compound has also been investigated as a NAMPT activator. NAMPT plays a crucial role in the NAD+ salvage pathway, impacting metabolism and aging. A derivative showed promising NAMPT activation with reduced CYP inhibition, suggesting potential for treating metabolic disorders .

Mechanistic Insights

The mechanism of action for compounds containing the pyrazolo and triazolo systems often involves modulation of kinase activity and interference with cellular proliferation pathways. The structural diversity allows for tailored interactions with specific biological targets.

Case Studies

Several studies have explored the biological efficacy of similar compounds:

  • Case Study on CDK Inhibition :
    • A study focused on a pyrazolo[3,4-b]pyridine derivative demonstrated selective inhibition of CDK pathways leading to reduced tumor cell proliferation in vitro .
  • NAMPT Activation Study :
    • Another research effort optimized a triazolopyridine core to enhance NAMPT activity while minimizing adverse effects related to CYP enzyme inhibition .

Q & A

Q. 1.1. What are the key synthetic strategies for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including nucleophilic substitution and cyclization steps. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for triazolo-pyridazine formation due to their ability to stabilize intermediates .
  • Temperature control : Cyclization steps often require reflux (80–120°C) to achieve high yields .
  • Catalysts : Base catalysts (e.g., NaH) are used to deprotonate intermediates during heterocycle formation .
    Methodological recommendation : Use HPLC and TLC to monitor reaction progress and optimize stoichiometric ratios .

Q. 1.2. How can the molecular structure and purity of the compound be confirmed post-synthesis?

  • Spectroscopic techniques :
    • 1H/13C NMR : Confirm the presence of pyrazole (δ 7.5–8.5 ppm), triazole (δ 8.0–9.0 ppm), and piperidine protons (δ 1.5–3.0 ppm) .
    • Mass spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]+ at m/z 422.1682) .
  • Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. 2.1. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., 14α-demethylase lanosterol, PDB: 3LD6). Focus on hydrogen bonding between the triazole moiety and catalytic residues (e.g., His310) .
  • MD simulations : Perform 100-ns simulations in GROMACS to evaluate stability of ligand-target complexes .
    Data contradiction note : Some studies report weak binding to cytochrome P450 enzymes (IC50 > 10 µM), suggesting off-target effects require validation .

Q. 2.2. How can structure-activity relationships (SAR) be explored for this compound’s derivatives?

  • Core modifications :
    • Replace the pyridazine ring with pyrimidine to assess impact on solubility and binding .
    • Introduce electron-withdrawing groups (e.g., -NO2) on the pyrazole ring to enhance electrophilicity and target engagement .
  • Biological assays : Compare IC50 values in kinase inhibition assays (e.g., EGFR, VEGFR2) to correlate substituent effects with activity .

Q. 2.3. What experimental designs are recommended for resolving contradictory data in pharmacokinetic studies?

  • In vitro ADME :
    • Microsomal stability : Use liver microsomes (human/rat) to measure metabolic half-life. If discrepancies arise (e.g., t1/2 < 30 min vs. >2 hr), check for batch variability in enzyme activity .
    • Permeability : Perform Caco-2 assays with LC-MS quantification to resolve conflicts in intestinal absorption predictions .
  • In vivo validation : Use radiolabeled compound (e.g., 14C) in rodent studies to track biodistribution and excretion pathways .

Mechanistic and Interaction Studies

Q. 3.1. How can the compound’s mechanism of action be elucidated in cancer cell lines?

  • Transcriptomic profiling : Perform RNA-seq on treated vs. untreated cells (e.g., MCF-7) to identify differentially expressed pathways (e.g., apoptosis, mTOR signaling) .
  • Protein pull-down assays : Use biotinylated derivatives with streptavidin beads to isolate interacting proteins for MS-based identification .

Q. 3.2. What strategies mitigate off-target effects in kinase inhibition assays?

  • Selectivity screening : Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify primary vs. secondary targets .
  • CRISPR-Cas9 knockout : Validate target specificity by comparing IC50 in wild-type vs. kinase-deficient cell lines .

Data Analysis and Reproducibility

Q. 4.1. How should researchers address batch-to-batch variability in biological activity data?

  • Standardized protocols : Pre-treat all cell lines with identical media and passage numbers .
  • Positive controls : Include reference inhibitors (e.g., imatinib for kinase assays) to normalize inter-experimental variability .

Q. 4.2. What statistical methods are appropriate for analyzing dose-response curves?

  • Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50/IC50 with 95% confidence intervals .
  • Outlier detection : Use Grubbs’ test (α = 0.05) to exclude anomalous data points .

Computational and Experimental Integration

Q. 5.1. How can QSAR models guide the design of more potent analogs?

  • Descriptor selection : Include electronic (e.g., HOMO/LUMO) and topological (e.g., Wiener index) parameters in ML models (e.g., Random Forest) .
  • Validation : Use leave-one-out cross-validation (R² > 0.7) to ensure predictive accuracy .

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